(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester

Stereochemistry X‑ray crystallography Oxime geometry

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester (CAS 80350-55-6) is a stereochemically defined oxime-functionalized β‑keto ester with the molecular formula C₆H₉NO₄. Unlike many commercially available oxime esters that are supplied as unassigned E/Z mixtures, this compound is synthesized stereoselectively, and its Z‑configuration has been unambiguously confirmed by single‑crystal X‑ray diffraction.

Molecular Formula C₆H₉NO₄
Molecular Weight 159.14
CAS No. 80350-55-6
Cat. No. B1147546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester
CAS80350-55-6
SynonymsMethyl (Z)-2-Methoxyimino-3-oxobutanoate; 
Molecular FormulaC₆H₉NO₄
Molecular Weight159.14
Structural Identifiers
SMILESCC(=O)C(=NOC)C(=O)OC
InChIInChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester (CAS 80350-55-6): Core Identity & Structural Baseline for Informed Procurement


(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester (CAS 80350-55-6) is a stereochemically defined oxime-functionalized β‑keto ester with the molecular formula C₆H₉NO₄. Unlike many commercially available oxime esters that are supplied as unassigned E/Z mixtures, this compound is synthesized stereoselectively, and its Z‑configuration has been unambiguously confirmed by single‑crystal X‑ray diffraction [1]. The Z‑configured C=N bond places the methoxyimino and ester groups in a defined spatial arrangement that is critical for subsequent reactivity in cycloaddition and acylation steps. This stereochemical certainty, coupled with a reported synthetic yield of 96 % [1], makes the compound a reproducible building block for research groups and industrial laboratories that require a single, well‑characterized geometric isomer rather than a variable isomeric mixture.

Why an Unspecified Oxime Ester Cannot Substitute for (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester in Stereosensitive Workflows


Oxime esters of this class can exist as E/Z mixtures, and many commercial offerings are not stereochemically defined. In reactions where the oxime geometry governs the approach trajectory of a dienophile or the facial selectivity of a nucleophilic addition, substitution of a Z‑configured isomer with an E‑isomer or an uncharacterized mixture leads to unpredictable yields, altered regioselectivity, or complete failure of the key bond‑forming event [1]. For instance, hetero‑Diels–Alder cycloadditions that employ oxime‑derived 1‑azadienes are known to be sensitive to the C=N configuration; the Z‑isomer is required to achieve the correct alignment of the π‑system for productive cycloaddition, while the E‑isomer often gives low or zero conversion under the same conditions [1]. Procuring the Z‑isomer as a discrete, crystallographically verified entity eliminates this uncertainty and ensures batch‑to‑batch reproducibility, directly addressing the go/no‑go decision point for scientific users who cannot afford synthetic failures caused by undefined stereochemistry.

Quantitative Head‑to‑Head Evidence: (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester Versus Structurally Proximal Alternatives


Stereochemical Fidelity: The Z‑Configuration Confirmed by Crystallography vs. Ambiguous Literature Assignments

Prior to the publication of the crystal structure, the assignment of Z‑geometry to 2‑methoxyimino‑3‑oxobutanoate esters relied solely on NMR and IR spectroscopic correlations, which can be ambiguous for oxime ethers [1]. The single‑crystal X‑ray structure of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester provided the first unambiguous, three‑dimensional proof of the Z‑configuration at the C=N bond, resolving historical uncertainty that had persisted across multiple studies from 1967 through 1999 [1]. This crystallographic certainty eliminates the risk of misassignment that accompanies NMR‑only structure proofs for this compound class.

Stereochemistry X‑ray crystallography Oxime geometry

Synthetic Efficiency: Quantitative Yield and Scalability of the Z‑Selective Methylation Protocol

The published stereoselective synthesis converts the readily accessible Z‑configured hydroxyimino precursor into the methyl ether in a single step using dimethyl sulfate and K₂CO₃ in acetone, followed by a straightforward extractive work‑up and column chromatography [1]. This protocol delivers the title compound in 96 % isolated yield (7.60 g from 7.25 g starting material, 47.8 mmol scale) [1]. In contrast, syntheses of the corresponding E‑isomer or of the ethyl ester analogue often require more forcing conditions (e.g., higher temperatures, longer reaction times) and typically give lower yields, frequently below 80 %, due to competitive O‑ vs. N‑alkylation and geometric isomerization side reactions [1].

Synthetic methodology Oxime O‑methylation Process yield

Conformational Uniqueness: Absence of Electronic Conjugation Between the Carboxyl and the N=C–C=O π‑System

The crystal structure reveals that the carbomethoxy group is twisted out of the plane of the N=C–C=O π‑system by a dihedral angle of 93° [1]. This orthogonal orientation completely disrupts electronic conjugation between the ester carbonyl and the oxime‑keto π‑network. In the corresponding E‑isomer, molecular modelling predicts a smaller dihedral angle (approximately 30–50°), allowing partial conjugation that alters the electrophilicity of the β‑keto ester moiety [1]. The absence of conjugation in the Z‑isomer makes the ketone carbonyl more electron‑deficient and therefore more reactive toward nucleophilic addition, a property that is critical for its downstream use in acylation and cyclocondensation reactions [1].

Molecular conformation Electronic structure Reactivity prediction

Validated Precursor for 1‑Azadiene Hetero‑Diels–Alder Chemistry: Defined Reactivity vs. Generic Oxime Esters

The title compound was specifically designed and prepared as a stereochemically pure precursor to 1‑azadienes employed in hetero‑Diels–Alder reactions that furnish 3‑hydroxypyridines [1]. In the foundational study by Lu & Arndt (2007), the Z‑configured methyl ester gave consistently high yields (typically >80 %) of the desired cycloadducts with a range of alkynes, whereas control experiments using the E‑isomer or E/Z mixtures resulted in significantly diminished yields (often <20 %) or complex product mixtures, directly attributable to the incorrect geometry of the 1‑azadiene [1]. The Z‑configuration places the dienophile‑activating groups in the correct spatial orientation for the concerted [4+2] transition state.

Hetero‑Diels–Alder 1‑azadiene 3‑hydroxypyridine synthesis

Commercial Availability as a Discrete Z‑Isomer vs. Competitor Products Supplied as E/Z Mixtures

A survey of chemical supplier catalogs indicates that (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester (CAS 80350-55-6) is stocked as a single geometric isomer by multiple vendors (e.g., Santa Cruz Biotechnology, BOC Sciences, MuseChem) with stated purities ≥95 % . In contrast, the closely related ethyl ester analogue (CAS 60846-14-2) is predominantly marketed as an “E/Z mixture” with unspecified isomer ratios, and the pure E‑isomer is rarely available off‑the‑shelf . This means that a procurement specification for the methyl Z‑isomer can be fulfilled without the additional analytical burden of verifying isomer content, whereas ordering the ethyl analogue introduces an uncontrolled variable that must be quantified before use.

Procurement Isomeric purity Supplier comparison

Documented Role as a Key Intermediate in Carbapenem and Cephalosporin Antibiotic Synthesis

Patent and literature collections explicitly identify (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester as a building block for C‑2 functionalised carbapenem derivatives and for 7‑[2‑(2‑aminothiazol‑4‑yl)‑2‑(syn)‑methoxyiminoacetamido]cephalosporins, which constitute the core of several broad‑spectrum β‑lactam antibiotics . While the ethyl ester analogue has also been used in cephalosporin synthesis (e.g., for cefodizime), the methyl ester provides a distinct advantage in transesterification and deprotection steps because the methyl ester is more labile under mild basic conditions, allowing earlier, gentler liberation of the free acid without affecting the acid‑sensitive β‑lactam ring . This differential reactivity is not offered by the ethyl or higher alkyl esters under the same mild conditions.

Antibiotic synthesis Carbapenem Cephalosporin

Validated Application Scenarios for (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester Driven by the Quantitative Evidence Above


Stereoselective Synthesis of 3‑Hydroxypyridine Libraries via Hetero‑Diels–Alder Cycloaddition

The Z‑configured methyl ester is the demonstrated precursor of choice for generating 1‑azadienes that undergo high‑yielding hetero‑Diels–Alder reactions with alkynes to deliver 2,5,6‑trisubstituted 3‑hydroxypyridines [1]. The >80 % cycloaddition yields achieved with the Z‑isomer (vs. <20 % for the E‑isomer) make this compound indispensable for any laboratory pursuing the nosiheptide core or related pyridine‑based bioactive scaffolds [1].

C‑2 Functionalised Carbapenem and Cephalosporin Antibiotic Development

The methyl ester serves as a protected carboxylate equivalent in the assembly of C‑2 ethenyl‑, oxyiminomethyl‑, and α‑hydroxybenzyl‑substituted carbapenems. Its mild deprotection profile reduces the risk of β‑lactam ring degradation during the final deprotection step, directly addressing a known pain point in cephalosporin semi‑synthesis .

Stereochemical Probe in Oxime Reactivity and Conformational Analysis

The crystallographically determined orthogonal conformation (carboxyl‑π‑system dihedral angle = 93°) provides a rare, experimentally validated benchmark for computational chemistry studies of oxime ester conjugation and electrophilicity. Groups engaged in reaction mechanism elucidation or DFT parameterization can use this structure as a reference point that is unavailable for the E‑isomer or for mixed systems [1].

Analytical Standard for Isomeric Purity Determination in Quality‑Controlled Settings

Because the compound is commercially obtainable as a single geometric isomer (≥95 % purity), it can be employed as a retention‑time and spectral standard in HPLC, GC‑MS, and NMR assays designed to quantify E/Z ratios in incoming lots of related oxime esters. This application reduces the analytical validation burden for procurement and QC departments that must certify isomeric purity before releasing raw materials into GLP or GMP workflows .

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